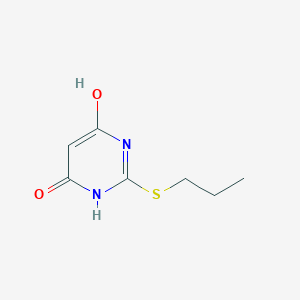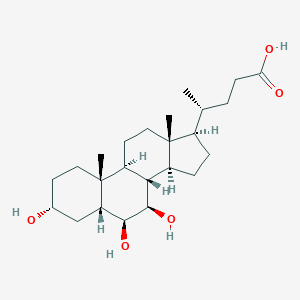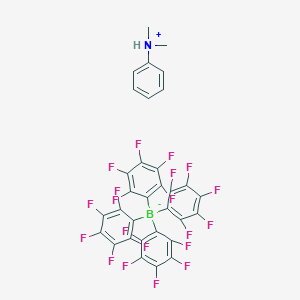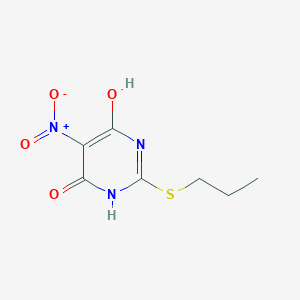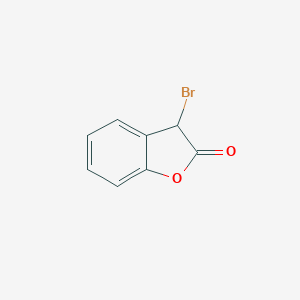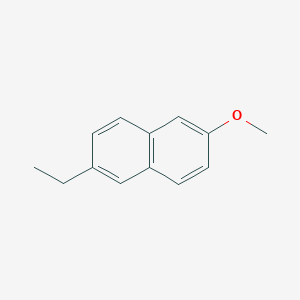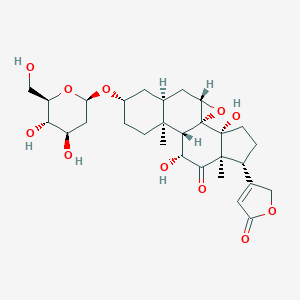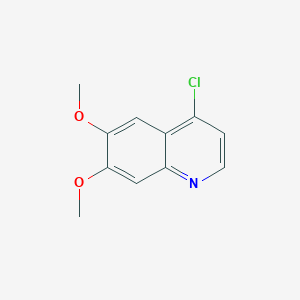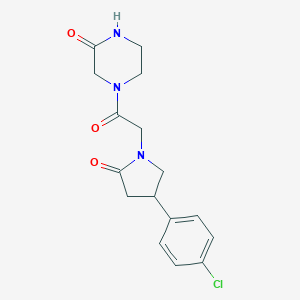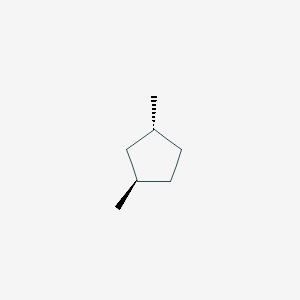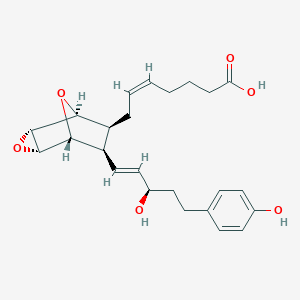
Ehhpoh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ehhpoh is a naturally occurring compound that has been gaining attention in the scientific community due to its potential as a therapeutic agent. Ehhpoh is a derivative of eicosapentaenoic acid (EPA), which is a polyunsaturated fatty acid commonly found in fish oil. In
Wirkmechanismus
The mechanism of action of Ehhpoh is not fully understood, but it is believed to involve the modulation of signaling pathways involved in inflammation and cancer. Ehhpoh has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, as well as the activation of NF-κB, a transcription factor involved in the inflammatory response.
Biochemische Und Physiologische Effekte
Ehhpoh has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of cell proliferation and migration, the induction of apoptosis, and the modulation of lipid metabolism. Ehhpoh has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ehhpoh in lab experiments is its specificity. Ehhpoh is a highly selective compound that targets specific signaling pathways involved in inflammation and cancer. This makes it an ideal tool for studying the mechanisms of these conditions. However, one of the limitations of using Ehhpoh in lab experiments is its cost. Ehhpoh is a complex compound that requires specialized equipment and expertise to synthesize, which can make it expensive to use in large-scale studies.
Zukünftige Richtungen
There are many future directions for research on Ehhpoh. One area of interest is its potential as a treatment for cardiovascular disease. Ehhpoh has been shown to have anti-inflammatory and anti-atherosclerotic effects in preclinical studies, and there is growing interest in its potential as a therapeutic agent for this condition. Another area of interest is its potential as a treatment for cancer. Ehhpoh has been shown to have anti-cancer properties in preclinical studies, and there is growing interest in its potential as a therapeutic agent for this condition. Finally, there is interest in exploring the potential of Ehhpoh as a dietary supplement. Ehhpoh is a naturally occurring compound that is found in fish oil, and there is interest in exploring its potential as a dietary supplement for the prevention and treatment of various conditions.
Synthesemethoden
Ehhpoh is synthesized from Ehhpoh through a series of chemical reactions. The first step involves the conversion of Ehhpoh to 5,6-epoxy-Ehhpoh, which is then converted to Ehhpoh through a reduction reaction. The synthesis of Ehhpoh is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Ehhpoh has been studied extensively for its potential as a therapeutic agent in a variety of conditions, including cancer, inflammation, and cardiovascular disease. Ehhpoh has been shown to have anti-inflammatory and anti-cancer properties in preclinical studies, and there is growing interest in its potential as a treatment for cardiovascular disease.
Eigenschaften
CAS-Nummer |
113704-34-0 |
|---|---|
Produktname |
Ehhpoh |
Molekularformel |
C24H30O6 |
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2S,4R,5S,6S,7R)-7-[(E,3R)-3-hydroxy-5-(4-hydroxyphenyl)pent-1-enyl]-3,8-dioxatricyclo[3.2.1.02,4]octan-6-yl]hept-5-enoic acid |
InChI |
InChI=1S/C24H30O6/c25-16-10-7-15(8-11-16)9-12-17(26)13-14-19-18(5-3-1-2-4-6-20(27)28)21-23-24(30-23)22(19)29-21/h1,3,7-8,10-11,13-14,17-19,21-26H,2,4-6,9,12H2,(H,27,28)/b3-1-,14-13+/t17-,18+,19-,21+,22-,23-,24+/m1/s1 |
InChI-Schlüssel |
NJABDNZVADRMNM-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CC[C@H](/C=C/[C@@H]2[C@@H]([C@H]3[C@@H]4[C@H]([C@@H]2O3)O4)C/C=C\CCCC(=O)O)O)O |
SMILES |
C1=CC(=CC=C1CCC(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1CCC(C=CC2C(C3C4C(C2O3)O4)CC=CCCCC(=O)O)O)O |
Synonyme |
7-(5,6-epoxy-3-(3-hydroxy-5-(4-hydroxyphenyl)-1-pentenyl)-7-oxabicyclo(2.2.1)hept-2-yl)-5-heptenoic acid EHHPOH |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



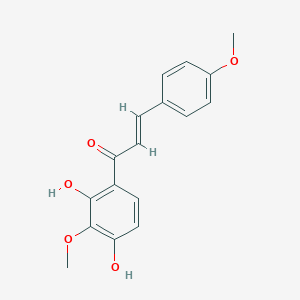
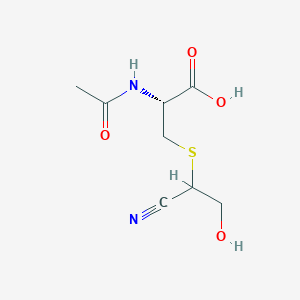
![methyl (4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44194.png)
